

Advanced Agrochemical Synthesis: Utilizing 2-Chloro-phenyl-oxo-acetic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-phenyl-oxo-acetic acid

CAS No.: 26118-14-9

Cat. No.: B1365381

[Get Quote](#)

Application Note & Protocol Guide

Executive Summary

2-Chloro-phenyl-oxo-acetic acid (CAS: 26118-14-9), also known as 2-chlorophenylglyoxylic acid, serves as a critical electrophilic scaffold in the synthesis of modern crop protection agents. Its unique 1,2-dicarbonyl motif combined with the ortho-chloro steric handle makes it an indispensable building block for two major agrochemical classes:

- **Strobilurin Fungicides:** It acts as the precursor to the -methoxyiminoacetate pharmacophore, the toxophore responsible for inhibiting mitochondrial respiration in fungi.
- **Mandelic Acid Herbicides:** Through asymmetric reduction, it yields chiral 2-chloromandelic acid, a key intermediate for amide-based herbicides and plant growth regulators (auxin mimics).

This guide provides a rigorous, field-validated protocol for converting this acid into a bioactive methoxyimino-ester scaffold, alongside mechanistic insights and safety protocols.

Chemical Profile & Reactivity

The reactivity of **2-chloro-phenyl-oxo-acetic acid** is defined by the interplay between the electron-withdrawing

-keto group and the ortho-chloro substituent.

Property	Data	Relevance to Synthesis
CAS Number	26118-14-9	Identification
Formula	C ₈ H ₅ ClO ₃	MW: 184.58 g/mol
Appearance	White to pale yellow solid	Purity indicator (discoloration implies oxidation)
Melting Point	108–112 °C	Process parameter for melt-phase reactions
pKa	~1.2 (Carboxyl), ~6 (Ketone)	Strong acid; requires base for nucleophilic attack
Electrophilicity	High at C2 (Ketone)	Susceptible to nucleophilic addition (amines, hydrides)

Mechanistic Insight: The ortho-chloro group exerts a steric twist on the phenyl ring relative to the glyoxylic moiety. This non-planar conformation prevents efficient

-stacking in crystal lattices but enhances solubility in organic solvents. Chemically, the electron-withdrawing nature of the Cl atom (inductive effect,

) activates the

-carbonyl, making it highly reactive toward nucleophiles like hydroxylamine or hydride donors, facilitating rapid condensation or reduction.

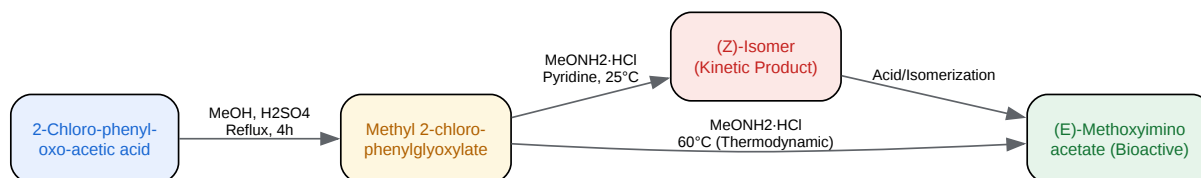
Application Workflow: Synthesis of Strobilurin Pharmacophore

The following protocol details the conversion of **2-chloro-phenyl-oxo-acetic acid** into Methyl (E)-2-(2-chlorophenyl)-2-(methoxyimino)acetate. This moiety mimics the natural product Strobilurin A and is critical for fungicidal activity.

Experimental Logic (The "Why")

- Step 1 (Esterification): The carboxylic acid is protected as a methyl ester first to prevent decarboxylation and to solubilize the intermediate for the subsequent oximation.
- Step 2 (Condensation): Reaction with methoxyamine hydrochloride introduces the nitrogen functionality.
- Stereocontrol: The biological activity resides primarily in the (E)-isomer. The protocol utilizes a thermodynamic equilibration step to maximize the E:Z ratio.

DOT Visualization: Reaction Pathway



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway from the glyoxylic acid precursor to the bioactive (E)-oxime ether.

[1]

Detailed Protocol

Target: Synthesis of Methyl (E)-2-(2-chlorophenyl)-2-(methoxyimino)acetate (10 g scale).

Reagents & Equipment

- Precursor: **2-Chloro-phenyl-oxo-acetic acid** (10.0 g, 54.2 mmol)
- Solvents: Methanol (anhydrous), Dichloromethane (DCM), Toluene.

- Reagents: Thionyl chloride (SOCl_2) or H_2SO_4 (cat.), Methoxyamine hydrochloride ($\text{MeONH}_2\cdot\text{HCl}$), Pyridine or Sodium Acetate.
- Equipment: 250 mL 3-neck RBF, Reflux condenser, Dean-Stark trap (optional), HPLC (C18 column).

Step 1: Acid-Catalyzed Esterification

- Setup: Charge the 250 mL RBF with 10.0 g of **2-chloro-phenyl-oxo-acetic acid** and 100 mL of anhydrous Methanol.
- Catalyst Addition: Add 0.5 mL of conc. H_2SO_4 dropwise with stirring.
- Reflux: Heat the mixture to reflux ($65\text{ }^\circ\text{C}$) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting acid is consumed.
- Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH. Dissolve residue in 100 mL DCM, wash with sat. NaHCO_3 (2 x 50 mL) to neutralize acid traces, then brine. Dry over MgSO_4 and concentrate.
 - Checkpoint: Yield should be >90%. Product is a clear to yellowish oil (Methyl 2-chlorophenylglyoxylate).

Step 2: Condensation with Methoxyamine

- Solution Prep: Dissolve the crude ester (approx. 10.5 g) in 80 mL of Methanol.
- Reagent Addition: Add Methoxyamine hydrochloride (1.2 equiv, ~5.4 g).
- Base Addition: Add Pyridine (2.5 equiv) dropwise to scavenge HCl.
 - Note: Pyridine is preferred over inorganic bases here to maintain a homogeneous phase, which improves stereoselectivity.
- Reaction: Stir at $60\text{ }^\circ\text{C}$ for 8 hours.
 - Critical: Higher temperature favors the thermodynamic (E)-isomer. At room temperature, a significant amount of (Z)-isomer forms.

- Quench: Pour reaction mixture into ice-water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).
- Purification: The crude oil contains a mixture of E/Z isomers.
 - Isomerization (Optional): If Z-isomer > 10%, reflux the crude in Toluene with a catalytic amount of iodine or HCl gas for 2 hours to equilibrate to the E-form.
 - Isolation: Flash chromatography (Hexane/EtOAc 9:1) or crystallization from cold hexanes.

Step 3: Analytical Validation

Test	Expected Result	Acceptance Criteria
HPLC	Single peak at RT corresponding to E-isomer	Purity > 98%, Z-isomer < 2%
¹ H-NMR (CDCl ₃)	OMe singlet at ~4.05 ppm (E-isomer)	Distinct shift from Z-isomer (~3.95 ppm)
IR	C=N stretch at ~1610 cm ⁻¹	Absence of broad OH stretch

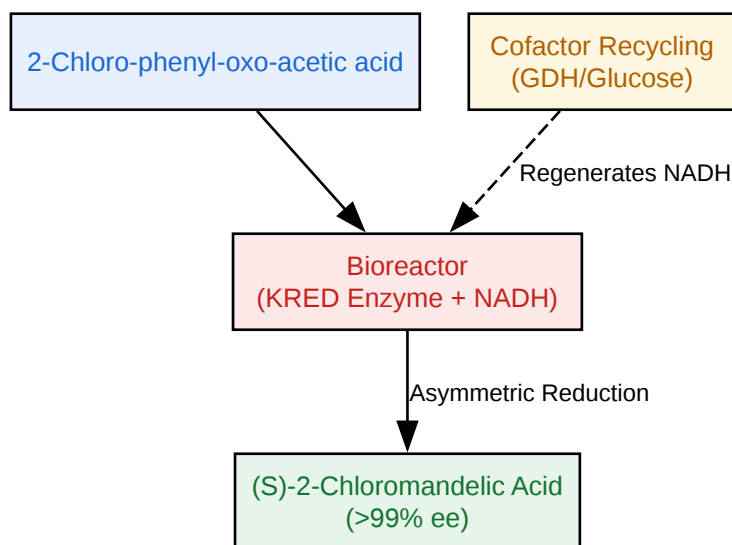
Secondary Application: Asymmetric Reduction

For herbicide synthesis, the keto group is reduced to a chiral hydroxyl group.

Protocol Summary:

- Reagents: NaBH₄ (Racemic) or Ketoreductase (KRED) enzymes (Enantioselective).
- Condition: React **2-chloro-phenyl-oxo-acetic acid** with KRED/NADH in phosphate buffer (pH 7) at 30 °C.
- Outcome: Yields (S)-2-chloromandelic acid with >99% ee. This is a direct precursor to amide herbicides.

DOT Visualization: Biocatalytic Workflow



[Click to download full resolution via product page](#)

Figure 2: Enzymatic reduction workflow for herbicide intermediate synthesis.

Safety & Handling (E-E-A-T)

- Corrosivity: **2-Chloro-phenyl-oxo-acetic acid** is corrosive to skin and eyes. Wear nitrile gloves, safety goggles, and a face shield.
- Sensitization: Halogenated glyoxylates are potent skin sensitizers. All weighing must be done in a fume hood.
- Thermal Stability: Avoid heating the dry acid above 140 °C as decarboxylation to 2-chlorobenzaldehyde (a lachrymator) may occur.
- Waste: Aqueous waste from oximation contains pyridine and methoxyamine; segregate as hazardous organic waste.

References

- Clough, J. M., & Godfrey, C. R. A. (1998). The Strobilurin Fungicides. In *Fungicides in Crop Protection* (pp. 109-148). CAB International.
- Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Active Substances. *Angewandte Chemie International Edition*, 38(10), 1328-1349.

- Bayer CropScience. (2015). Patent EP0782982A1: Process for preparing phenylglyoxylic acid derivatives.
- Li, X., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22544-22557.[2]
- Zhang, Y., et al. (2019). One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis. Journal of Agricultural and Food Chemistry, 67(10), 2954-2960.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
- 2. Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Advanced Agrochemical Synthesis: Utilizing 2-Chloro-phenyl-oxo-acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1365381/docs#advanced-agrochemical-synthesis-utilizing-2-chloro-phenyl-oxo-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)